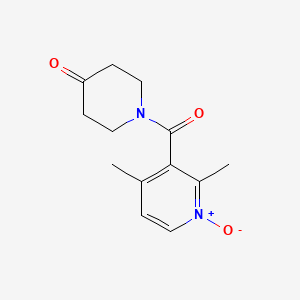
1-(2,4-Dimethyl-1-oxo-1lambda~5~-pyridine-3-carbonyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethyl-1-oxo-1lambda~5~-pyridine-3-carbonyl)piperidin-4-one is a heterocyclic compound that features a piperidine ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both piperidine and pyridine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethyl-1-oxo-1lambda~5~-pyridine-3-carbonyl)piperidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylpyridine-3-carboxylic acid with piperidin-4-one under acidic or basic conditions. The reaction is often facilitated by catalysts such as Lewis acids or bases to enhance the yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethyl-1-oxo-1lambda~5~-pyridine-3-carbonyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(2,4-Dimethyl-1-oxo-1lambda~5~-pyridine-3-carbonyl)piperidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethyl-1-oxo-1lambda~5~-pyridine-3-carbonyl)piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Pyridine: A basic heterocyclic organic compound with a six-membered ring containing one nitrogen atom.
Piperine: An alkaloid found in black pepper with a piperidine moiety.
Uniqueness: 1-(2,4-Dimethyl-1-oxo-1lambda~5~-pyridine-3-carbonyl)piperidin-4-one is unique due to the combination of piperidine and pyridine rings in its structure. This dual-ring system imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
1-(2,4-Dimethyl-1-oxo-1lambda~5~-pyridine-3-carbonyl)piperidin-4-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H16N2O3
- CAS Number : 612542-92-4
The compound features a piperidinone moiety linked to a pyridine carbonyl group, which may contribute to its biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of pyridine derivatives against various bacterial strains, suggesting a potential for this compound in antimicrobial applications .
Antitumor Activity
Preliminary studies have shown that this compound may possess antitumor properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent. Further research is needed to elucidate the specific mechanisms involved in its antitumor activity.
The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes or pathways critical for cellular proliferation. For instance, it may target the protein kinase pathways that are often dysregulated in cancer cells .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results showed significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Study 2: Cytotoxicity Against Cancer Cells
In another study, the cytotoxic effects of this compound were assessed against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 22 |
These findings suggest that the compound could be further explored for its potential use in cancer therapy.
Properties
CAS No. |
612542-92-4 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-(2,4-dimethyl-1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-one |
InChI |
InChI=1S/C13H16N2O3/c1-9-3-8-15(18)10(2)12(9)13(17)14-6-4-11(16)5-7-14/h3,8H,4-7H2,1-2H3 |
InChI Key |
OAEORMFHROERRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=[N+](C=C1)[O-])C)C(=O)N2CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















